molecular formula C18H16O2 B5802636 [4-(Naphthalen-1-ylmethoxy)phenyl]methanol

[4-(Naphthalen-1-ylmethoxy)phenyl]methanol

Cat. No.: B5802636
M. Wt: 264.3 g/mol
InChI Key: CCFKDUYVEUCZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Naphthalen-1-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C18H16O2 It is characterized by the presence of a naphthalene ring attached to a phenylmethanol group through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Naphthalen-1-ylmethoxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 1-bromomethylnaphthalene in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[4-(Naphthalen-1-ylmethoxy)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or ether.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of 4-(naphthalen-1-ylmethoxy)benzaldehyde or 4-(naphthalen-1-ylmethoxy)benzoic acid.

    Reduction: Formation of 4-(naphthalen-1-ylmethoxy)phenylmethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

[4-(Naphthalen-1-ylmethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its rigid aromatic structure.

Mechanism of Action

The mechanism of action of [4-(Naphthalen-1-ylmethoxy)phenyl]methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Naphthalen-1-ylmethoxy)benzaldehyde
  • 4-(Naphthalen-1-ylmethoxy)benzoic acid
  • 4-(Naphthalen-1-ylmethoxy)phenylmethane

Uniqueness

[4-(Naphthalen-1-ylmethoxy)phenyl]methanol is unique due to its specific combination of a naphthalene ring and a phenylmethanol group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

IUPAC Name

[4-(naphthalen-1-ylmethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O2/c19-12-14-8-10-17(11-9-14)20-13-16-6-3-5-15-4-1-2-7-18(15)16/h1-11,19H,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFKDUYVEUCZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COC3=CC=C(C=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.